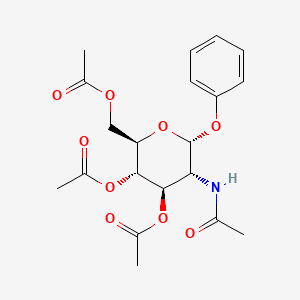

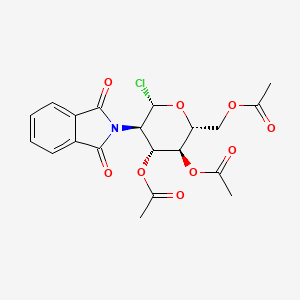

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of derivatives related to 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside involves complex chemical reactions, highlighting the versatility and specificity needed to produce such compounds. For instance, the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α- or -β-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate and sym-collidine in dichloromethane leads to the formation of 4-methylumbelliferyl glycosides, which are essential for detecting α- and β-D-galactopyranosaminidase activities. These processes underscore the intricate steps required to synthesize and modify this compound for scientific research, excluding applications in drug use and dosage [Szweda et al., 1989].

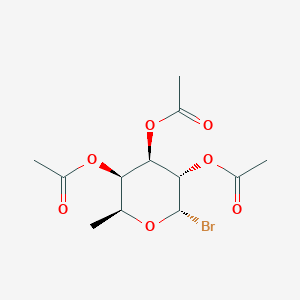

Molecular Structure Analysis The molecular structure of 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside and its derivatives is crucial for their binding and reactivity with specific biological molecules. For example, studies on the binding of related glycosides to peanut agglutinin have revealed that the molecular arrangement allows for specific interactions with lectins, demonstrating the importance of molecular configuration in biological applications. These interactions depend on the detailed structural features of the glycosides, including the spatial arrangement of acetyl and galactopyranosyl groups [de Boeck et al., 1983].

Chemical Reactions and Properties 4-Methylumbelliferyl glycosides undergo specific chemical reactions that are essential for their function as fluorescent probes and substrates. Their reactions with lectins and enzymes, such as the quenching of fluorescence upon binding to specific lectins or the enzymatic cleavage to release fluorescent products, are key to their application in biochemical assays. This functional versatility is largely due to the chemical properties of the 4-methylumbelliferyl group combined with the specificity provided by the glycosidic linkages [Decastel et al., 1984].

Physical Properties Analysis The physical properties of 4-Methylumbelliferyl glycosides, such as solubility, fluorescence characteristics, and stability, play a crucial role in their application as biochemical tools. These properties are influenced by the molecular structure and the environment in which the compounds are used, affecting their interaction with biological targets and the sensitivity of assays employing these compounds as probes or substrates [Decastel et al., 1984].

Chemical Properties Analysis The chemical properties of 4-Methylumbelliferyl glycosides, including their reactivity towards specific enzymes and their ability to undergo fluorescence quenching upon binding to certain proteins, are critical for their use in diagnostics and research. These properties are determined by both the 4-methylumbelliferyl moiety and the specific glycosidic structures present in the compound, which dictate their selectivity and utility in biochemical applications [Szweda et al., 1989; de Boeck et al., 1983].

Scientific Research Applications

Cytotoxicity and Cancer Therapy

The cytotoxic attributes of 4-Methylumbelliferyl derivatives have been extensively explored, with findings indicating exceptional activity against various cancer phenotypes. Notably, these compounds exhibit the ability to enhance tumor sensitivity towards phototherapy and potentially mitigate the adverse effects associated with conventional chemotherapeutic agents. This effect underlines the compound's significance in the search for more effective and selective cancer treatments. Studies highlight the importance of structural requirements for maximizing selectivity against different cancer types, suggesting a pathway for the development of new derivatives with improved efficacy and safety profiles (Yasser Fakri Mustafa, Noora Thamer Abdulaziza, Mahmood H M Jasim, 2021; N. T. Abdulaziz, Yasser Fakri Mustafa, 2020).

Enhancing Antitumor Attributes

The structural features of 4-Methylumbelliferyl-based compounds play a significant role in their antitumor attributes, offering insights into the design of new derivatives with optimal activity and selectivity. These findings underscore the potential for 4-Methylumbelliferyl derivatives in developing novel antitumor scaffolds, contributing to the diversification of therapeutic options for cancer management (N. T. Abdulaziz, Yasser Fakri Mustafa, 2020).

properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO13/c1-9-5-16(29)35-13-6-11(3-4-12(9)13)34-23-17(25-10(2)28)22(19(31)15(8-27)36-23)38-24-21(33)20(32)18(30)14(7-26)37-24/h3-6,14-15,17-24,26-27,30-33H,7-8H2,1-2H3,(H,25,28)/t14-,15-,17-,18+,19+,20+,21-,22-,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWQTQWBDDXHMJ-IJHJDGDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

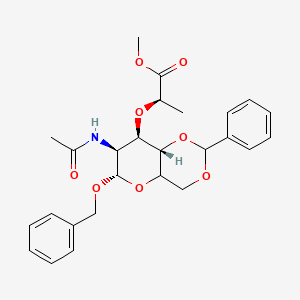

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)

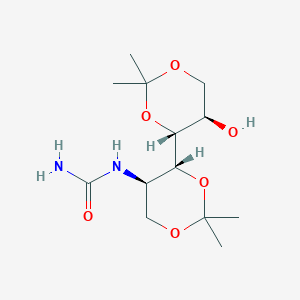

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)